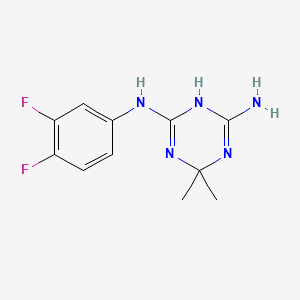

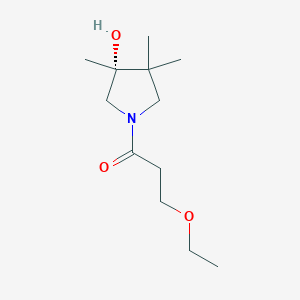

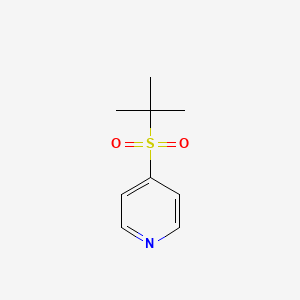

(3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol

カタログ番号 B5674346

分子量: 229.32 g/mol

InChIキー: KAABFXFKWRQIHY-LBPRGKRZSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- (3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol is a chemical compound that falls within the class of non-aromatic heterocyclic compounds. Its structure is significant in the realm of organic chemistry and pharmaceuticals due to its potential in forming various biologically active molecules.

Synthesis Analysis

- Synthesis via Chiral Chromatography and Hydrogenation: The compound can be synthesized from rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, which is separated using chiral chromatography. Further hydrogenation in the presence of Pd/C in methanol yields octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, a key intermediate for the title compound (Huichun Zhu et al., 2009).

- Asymmetric 1,3-Dipolar Cycloaddition: An alternative method involves asymmetric 1,3-dipolar cycloaddition, which provides an efficient route for the synthesis of related pyrrolidin-3-ol compounds (P. Kotian et al., 2005).

Molecular Structure Analysis

- Conformation and Configuration: The molecular structure of related compounds shows distinct conformational features. For example, a pyrrolopiperidine fragment in one such compound exhibited a somewhat distorted chair conformation and was cis-fused with a five-membered envelope-shaped ring (Huichun Zhu et al., 2009).

Chemical Reactions and Properties

- Reactivity with Various Substituents: The introduction of various substituents into the nucleus of pyrrolidin-2-ones, which are structurally similar, is of great importance for synthesizing new medicinal molecules with improved biological activity. The synthesis of compounds by introducing different substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one has been studied, showcasing the chemical versatility of these compounds (D. D. Rubtsova et al., 2020).

Physical Properties Analysis

- Crystal Structure and Conformation: The crystal structure of related compounds shows unique conformations and intermolecular interactions. For example, the piperidine ring in a similar compound exhibited a specific orientation with respect to the phenyl ring, and water molecules in the structure acted as hydrogen bond donors and acceptors (Huichun Zhu et al., 2009).

Chemical Properties Analysis

- Antioxidant Properties: Some pyrrolidine derivatives demonstrate interesting antioxidant properties. For example, a series of substituted 3-pyridinols, related in structure, were synthesized and showed significant antioxidant activity, indicating the potential of such compounds in pharmaceutical applications (M. Wijtmans et al., 2004).

特性

IUPAC Name |

3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-16-7-6-10(14)13-8-11(2,3)12(4,15)9-13/h15H,5-9H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAABFXFKWRQIHY-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)N1CC(C(C1)(C)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCC(=O)N1C[C@](C(C1)(C)C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-furoyl)-L-prolinamide](/img/structure/B5674263.png)

![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5674276.png)

![N-[2-(3-pyrrolidinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide hydrochloride](/img/structure/B5674279.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(2-thienyl)propanamide](/img/structure/B5674287.png)

![{3-(3-methoxypropyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5674288.png)

![ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5674296.png)

![N-{[8-(4-methylpyrimidin-2-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}-2-furamide](/img/structure/B5674345.png)

![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5674357.png)